3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a pyrrolidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide include other spirocyclic structures such as:
- 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]
- 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate
Uniqueness
What sets 3H-Spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxamide apart is its specific functional group (carboxamide) which can impart unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)14-6-5-12(8-14)10-4-2-1-3-9(10)7-16-12/h1-4H,5-8H2,(H2,13,15) |
InChI Key |
RGZHCSVSCNHNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3CO2)C(=O)N |
Origin of Product |
United States |
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